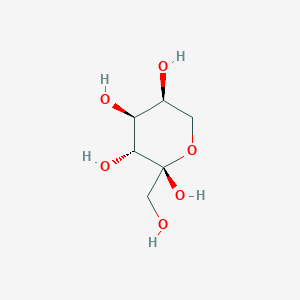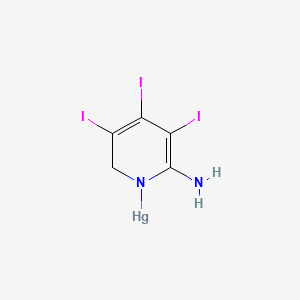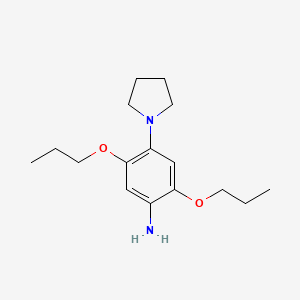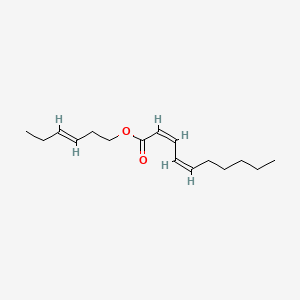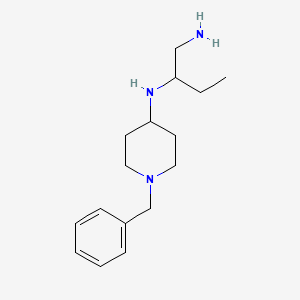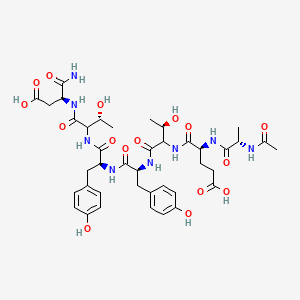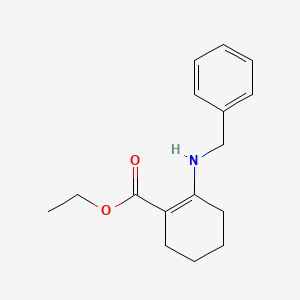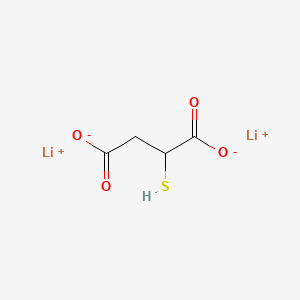
Dilithium mercaptosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium mercaptosuccinate is an organosulfur compound that features two lithium atoms and a mercaptosuccinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dilithium mercaptosuccinate typically involves the reaction of mercaptosuccinic acid with lithium reagents. One common method is to react mercaptosuccinic acid with lithium hydroxide in an aqueous medium, followed by crystallization to obtain the desired product . The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the required industrial-grade purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dilithium mercaptosuccinate undergoes various chemical reactions, including:
Oxidation: The thiol group in the mercaptosuccinate moiety can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The lithium atoms can be substituted with other metal ions through transmetallation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and metal salts for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various organometallic compounds from substitution reactions .
Wissenschaftliche Forschungsanwendungen
Dilithium mercaptosuccinate has several scientific research applications:
Wirkmechanismus
The mechanism of action of dilithium mercaptosuccinate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. Additionally, the lithium ions may interact with cellular pathways, influencing processes such as signal transduction and enzyme regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptosuccinic acid: Similar in structure but lacks the lithium atoms.
Dilithium hydroquinone: Another dilithium compound with different functional groups and applications.
Dilithium (2,3-dilithium-oxy)-terephthalate: A compound with similar lithium coordination but different chemical properties.
Uniqueness
Dilithium mercaptosuccinate is unique due to its combination of lithium and mercaptosuccinate moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
58164-93-5 |
|---|---|
Molekularformel |
C4H4Li2O4S |
Molekulargewicht |
162.1 g/mol |
IUPAC-Name |
dilithium;2-sulfanylbutanedioate |
InChI |
InChI=1S/C4H6O4S.2Li/c5-3(6)1-2(9)4(7)8;;/h2,9H,1H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
InChI-Schlüssel |
BLPRYYGZISXPGI-UHFFFAOYSA-L |
Kanonische SMILES |
[Li+].[Li+].C(C(C(=O)[O-])S)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



